molecular formula C18H23N3O B12172411 N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B12172411
M. Wt: 297.4 g/mol
InChI Key: OSQCEEIJQMHVJP-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridin-2-ylmethyl intermediate: This can be achieved through the alkylation of pyridine with an appropriate alkyl halide.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide: can be compared with other acetamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H20N2C_{16}H_{20}N_2 and its structural components include:

  • A pyridine ring
  • A cyclohexyl group
  • A pyrrole moiety

This unique combination of structural features suggests potential interactions with various biological targets.

5-HT Receptor Activity

Research indicates that compounds structurally similar to this compound exhibit significant activity at serotonin receptors, particularly the 5-HT_1A subtype. Studies have shown that these compounds can act as agonists, which may lead to anxiolytic effects. For instance, a related study demonstrated that certain pyridine derivatives had greater agonist activity compared to established anxiolytics like Buspirone and 8-OH-DPAT .

Antimicrobial Activity

Recent investigations into similar compounds have revealed promising antibacterial properties. For example, derivatives containing pyrrole rings have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar antimicrobial activity warrants further exploration.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Serotonin Receptor Modulation : By acting as a 5-HT_1A agonist, the compound may influence serotonergic pathways implicated in mood regulation and anxiety.
  • Antibacterial Mechanisms : The presence of the pyrrole moiety may enhance membrane permeability or inhibit key enzymes in bacterial metabolism, leading to effective antibacterial action.

Study on Serotonergic Activity

A study evaluating the central nervous system effects of similar compounds found that they induced specific behavioral changes in animal models consistent with 5-HT_1A receptor activation. These changes included lip retraction responses in rats, which are indicative of central serotonergic activity .

Antimicrobial Screening

In a recent screening of pyrrole-containing compounds, several derivatives were tested for their antimicrobial efficacy. The results demonstrated that some compounds exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting a strong potential for therapeutic applications in treating bacterial infections .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayMIC/IC50 Values
Compound A5-HT_1A AgonistCNSIC50 = 10 µM
Compound BAntibacterialStaphylococcus aureusMIC = 3.12 μg/mL
Compound CAntitubercularEnoyl ACP reductaseIC50 = 25 µM

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C18H23N3O/c22-17(20-15-16-8-2-5-11-19-16)14-18(9-3-1-4-10-18)21-12-6-7-13-21/h2,5-8,11-13H,1,3-4,9-10,14-15H2,(H,20,22)

InChI Key

OSQCEEIJQMHVJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC=CC=N2)N3C=CC=C3

Origin of Product

United States

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